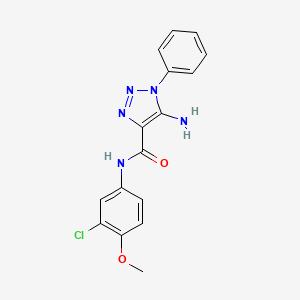![molecular formula C13H18N2O4S B4451009 N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide](/img/structure/B4451009.png)
N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide
描述
N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide: is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a cyclopropyl group, a dimethylsulfamoyl group, and a phenoxyacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: The phenoxyacetamide backbone can be synthesized by reacting 4-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 4-(chloroacetyl)phenol.
Introduction of the Dimethylsulfamoyl Group: The 4-(chloroacetyl)phenol is then reacted with dimethylsulfamoyl chloride in the presence of a base like pyridine to introduce the dimethylsulfamoyl group, forming 4-(dimethylsulfamoyl)phenoxyacetyl chloride.
Cyclopropylation: Finally, the 4-(dimethylsulfamoyl)phenoxyacetyl chloride is reacted with cyclopropylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the amide group, converting it to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]ethylamine.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
科学研究应用
Chemistry: N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the dimethylsulfamoyl group may participate in hydrogen bonding with target molecules. These interactions can lead to changes in the activity of the target proteins, affecting cellular pathways and processes.
相似化合物的比较
- N-cyclopropyl-2-[4-(methylsulfamoyl)phenoxy]acetamide
- N-cyclopropyl-2-[4-(ethylsulfamoyl)phenoxy]acetamide
- N-cyclopropyl-2-[4-(propylsulfamoyl)phenoxy]acetamide
Comparison: N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups on the sulfamoyl moiety, the dimethylsulfamoyl group may provide distinct steric and electronic effects, potentially leading to different binding affinities and selectivities for molecular targets.
属性
IUPAC Name |
N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-15(2)20(17,18)12-7-5-11(6-8-12)19-9-13(16)14-10-3-4-10/h5-8,10H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTNCRPCMDFPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


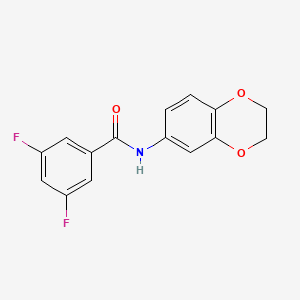
![3-phenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4450928.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzamide](/img/structure/B4450945.png)
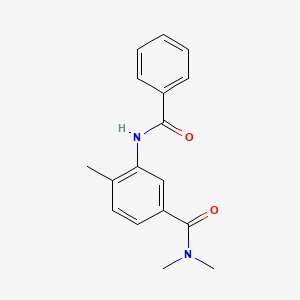
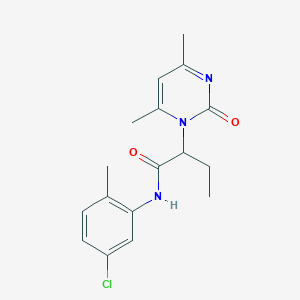
![N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4450971.png)
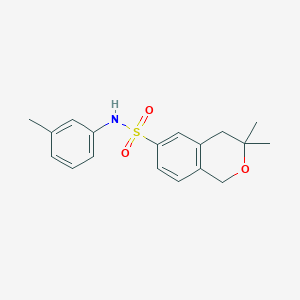
![1-(2,2-dimethylpropanoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4450981.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B4450989.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4450994.png)
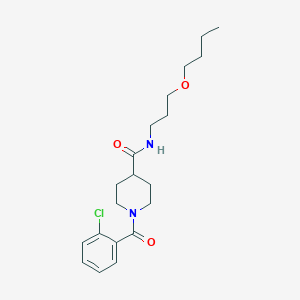
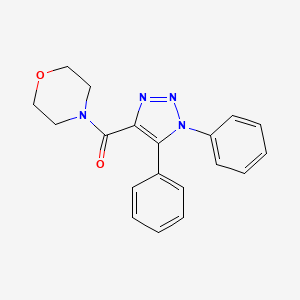
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B4451032.png)
